Conformational Restriction: Cyclopropane Spacer vs. Direct Carboxylate Attachment in 7-Oxabicyclo[2.2.1]heptane-2-carboxylic Acid
The target compound exhibits a fundamentally different conformational profile compared to the simpler analog 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (CAS 38263-55-7). The SMILES string O=C(O)C1CC1C1CC2CCC1O2 confirms that the cyclopropane ring introduces a rigid spacer between the oxabicycloheptane core and the carboxylic acid, adding two sp³‑hybridized carbon atoms that fix the orientation of the carboxylate group in space . In contrast, 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid bears the carboxylic acid directly on the bicyclic scaffold with only one rotatable bond (the C–COOH bond), providing a narrower and less tunable exit vector . This difference is critical for fragment-based drug design where the spatial positioning of the carboxylate—whether as a hydrogen-bond donor, a metal-coordinating group, or a salt bridge partner—directly influences binding geometry. The target compound has a calculated molecular weight of 182.22 Da versus 142.15 Da for the simpler analog, reflecting a 28% mass increase that resides entirely in the conformationally restrictive cyclopropane spacer .
| Evidence Dimension | Molecular weight and conformational degrees of freedom (rotatable bonds) |
|---|---|
| Target Compound Data | MW = 182.22 Da; 1 rotatable bond (C–COOH) plus the fixed cyclopropane spacer defining the orientation of the carboxylate relative to the oxabicyclo core |
| Comparator Or Baseline | 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid (CAS 38263-55-7): MW = 142.15 Da; 1 rotatable bond (C–COOH) directly on the scaffold; no cyclopropane spacer |
| Quantified Difference | ΔMW = +40.07 Da (+28%); conformational difference: rigid cyclopropane spacer vs. direct scaffold attachment |
| Conditions | SMILES structure analysis; ChemSrc database entries |
Why This Matters
The cyclopropane spacer provides a defined carboxylate vector that cannot be replicated by the simpler analog, enabling unique binding geometries in target-focused library design.
